![molecular formula C11H9ClN2O B1349636 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-39-4](/img/structure/B1349636.png)
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Vue d'ensemble
Description
The compound “7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” is a derivative of quinazoline , an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings . It is closely related to 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, which has been studied for its inhibitory effects on bromodomains within the Switch/Sucrose Nonfermenting Complex .
Synthesis Analysis
The synthesis of a similar compound, 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, involves the amidation of 2-aminobenzamide with 4-chlorobutanoyl chloride to give an amide, which is then cyclized using potassium tert-butoxide . This process was confirmed through NOE correlations and subsequent crystallography .Applications De Recherche Scientifique
Synthesis and Reactivity
- An improved synthetic route for quinazolinone natural products like 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has been developed, exploring its applicability to analogue synthesis and reactivity with various electrophilic reagents (Sutherell & Ley, 2016).
Structural Analysis
- The structure of related compounds, such as C20H19N3O, derived from the condensation of 2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one, reveals a roughly planar molecular conformation, contributing to a better understanding of their crystal structures (Elmuradov et al., 2010).
Novel Analog Synthesis
- A series of novel halogen-substituted deoxyvasicinone derivatives was synthesized, highlighting the versatility of this scaffold for producing diverse chemical structures (Ojo & Chowdhury, 2012).
Biological Evaluation
- Synthesis and evaluation of a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for cytotoxicity against cancer cell lines and antimalarial activity have been conducted, demonstrating potential pharmaceutical applications (Mphahlele et al., 2016).
Antimicrobial Activity
- Research into the antimicrobialactivity of derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-one shows promise for bactericide development (Ortikov et al., 2017).
Anticancer Research
- Novel quinazoline derivatives, including 7-chloro-2-phenyl quinazoline-4(3H)-one, have been synthesized and characterized, showing remarkable activity against the CNS SNB-75 cancer cell line, indicating their potential as antitumor agents (Noolvi & Patel, 2013).
Crystal Structure Analysis
- The crystal structure of compounds related to 2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one has been studied, contributing valuable information for understanding the molecular configuration and interactions in such compounds (Zhurakulov et al., 2022).
Tautomeric Studies
- A study of tetra- and octahydro-11H-pyrido[2,1-b]quinazolin-11-ones has contributed to the understanding of conformational analysis and tautomerism in this class of compounds, which is significant for their chemical behavior and potential applications (Hermecz et al., 1983).
Pharmacological Potential
- The synthesis and preliminary pharmacological screening of quinazoline derivatives, including analyses of their antimicrobial, analgesic, and anti-inflammatory activities, indicate the potential for development in therapeutic applications (Dash et al., 2017).
Propriétés
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQPVBFNWJTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368519 | |
| Record name | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
CAS RN |
60811-39-4 | |
| Record name | 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



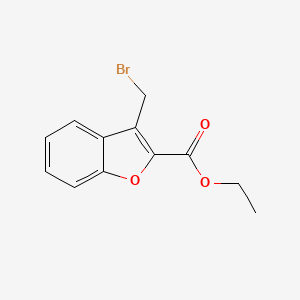
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)
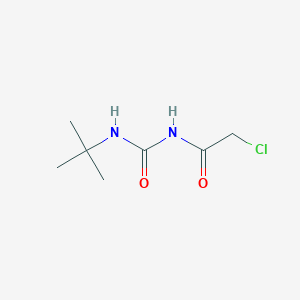
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
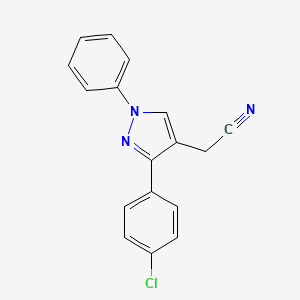
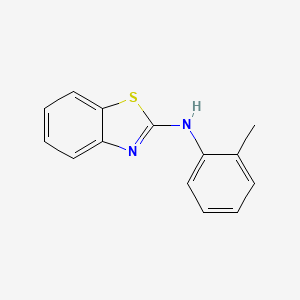
![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
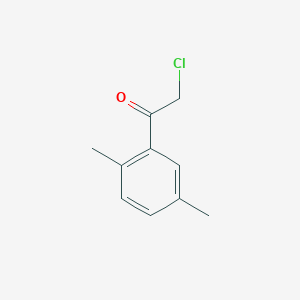

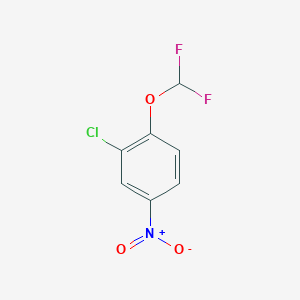
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)